N,N,1-Trimethyloctahydro-1H-pyrrolo[3,4-b]pyridin-4-amine
Description
N,N,1-Trimethyloctahydro-1H-pyrrolo[3,4-b]pyridin-4-amine is a heterocyclic compound that belongs to the family of pyrrolopyridines This compound is characterized by its unique structure, which includes a pyrrolo[3,4-b]pyridine core with additional methyl and amine groups
Properties
Molecular Formula |
C10H21N3 |
|---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
N,N,1-trimethyl-2,3,4,4a,5,6,7,7a-octahydropyrrolo[3,4-b]pyridin-4-amine |
InChI |
InChI=1S/C10H21N3/c1-12(2)9-4-5-13(3)10-7-11-6-8(9)10/h8-11H,4-7H2,1-3H3 |
InChI Key |
FREHCHDRGZXSFQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C2C1CNC2)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,1-Trimethyloctahydro-1H-pyrrolo[3,4-b]pyridin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the starting material may undergo a series of reactions including alkylation, reduction, and cyclization to form the desired pyrrolo[3,4-b]pyridine core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N,N,1-Trimethyloctahydro-1H-pyrrolo[3,4-b]pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N,N,1-Trimethyloctahydro-1H-pyrrolo[3,4-b]pyridin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N,N,1-Trimethyloctahydro-1H-pyrrolo[3,4-b]pyridin-4-amine involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Another member of the pyrrolopyridine family with similar structural features.
1H-Pyrazolo[3,4-b]pyridine: A related compound with a pyrazole ring fused to a pyridine ring
Uniqueness
N,N,1-Trimethyloctahydro-1H-pyrrolo[3,4-b]pyridin-4-amine is unique due to its specific substitution pattern and the presence of both methyl and amine groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
